2-(4-{[(Z)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N-PHENYLACETAMIDE
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Overview
Description
2-(4-{[(Z)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N-PHENYLACETAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazone linkage, which is often associated with significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(Z)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N-PHENYLACETAMIDE typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with 2-ethoxyphenol and N-phenylacetyl chloride under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the production rate and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(Z)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides and nitro derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives and substituted amides.
Scientific Research Applications
2-(4-{[(Z)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N-PHENYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-{[(Z)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo redox reactions can influence cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dinitrophenyl)hydrazono derivatives: These compounds share the hydrazone linkage and exhibit similar biological activities.
N-Phenylacetyl derivatives: Compounds with the N-phenylacetyl group often show comparable chemical reactivity and applications.
Uniqueness
2-(4-{[(Z)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N-PHENYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes and participate in various reactions makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C23H21N5O7 |
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Molecular Weight |
479.4g/mol |
IUPAC Name |
2-[4-[(Z)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-2-ethoxyphenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C23H21N5O7/c1-2-34-22-12-16(8-11-21(22)35-15-23(29)25-17-6-4-3-5-7-17)14-24-26-19-10-9-18(27(30)31)13-20(19)28(32)33/h3-14,26H,2,15H2,1H3,(H,25,29)/b24-14- |
InChI Key |
LDQOJQYREVXTNR-OYKKKHCWSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OCC(=O)NC3=CC=CC=C3 |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OCC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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